molecular formula C13H16BrNO3 B11793062 4-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)morpholine

4-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)morpholine

Cat. No.: B11793062
M. Wt: 314.17 g/mol
InChI Key: KSDAZOJAPLGNEX-UHFFFAOYSA-N
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Description

4-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)morpholine is a chemical compound that features a morpholine ring attached to a brominated benzodioxin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)morpholine typically involves the following steps:

    Bromination: The starting material, 2,3-dihydrobenzo[b][1,4]dioxin, is brominated to introduce a bromine atom at the 7-position.

    Methylation: The brominated intermediate is then methylated to form the corresponding benzodioxin methyl ether.

    Morpholine Introduction: Finally, the methylated intermediate is reacted with morpholine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

4-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding reduced benzodioxin derivative.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

4-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)morpholine involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Similar structure but lacks the morpholine ring.

    7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid: Contains a carboxylic acid group instead of the morpholine ring.

    1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone: Features an ethanone group instead of the morpholine ring.

Uniqueness

The presence of the morpholine ring in 4-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)morpholine distinguishes it from other similar compounds. This structural feature imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

IUPAC Name

4-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]morpholine

InChI

InChI=1S/C13H16BrNO3/c14-11-8-13-12(17-5-6-18-13)7-10(11)9-15-1-3-16-4-2-15/h7-8H,1-6,9H2

InChI Key

KSDAZOJAPLGNEX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC3=C(C=C2Br)OCCO3

Origin of Product

United States

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